Lipophilicity Tuning: Superior XLogP3 for Blood-Brain Barrier Penetration Potential
The N-cyclopropyl group in the target compound elevates lipophilicity compared to the unsubstituted primary amine. This is a critical parameter for designing compounds intended to cross biological membranes, such as the blood-brain barrier (BBB). The XLogP3 value for 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline is 4.0 [1], a significant increase over the parent aniline, 3-bromo-5-(trifluoromethyl)aniline, which has an XLogP3 of 2.8 [2]. This quantitative difference provides a clear rationale for selecting the N-cyclopropyl derivative when increased lipophilicity is a desired molecular attribute.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.0 |
| Comparator Or Baseline | 3-bromo-5-(trifluoromethyl)aniline: 2.8 |
| Quantified Difference | Δ = +1.2 log units |
| Conditions | Computed value from standardized algorithm (XLogP3) [REFS-1, REFS-2] |
Why This Matters
A 1.2 log unit increase in XLogP3 significantly enhances passive membrane permeability, a critical factor for optimizing the absorption and distribution profile of CNS-targeted drug candidates.
- [1] PubChem. (2025). 3-bromo-N-cyclopropyl-5-(trifluoromethyl)aniline. Compound Summary. CID 91759158. View Source
- [2] PubChem. (2025). 3-Bromo-5-(trifluoromethyl)aniline. Compound Summary. CID 2735880. View Source
